molecular formula C19H26BSi B12612910 CID 78069119

CID 78069119

Katalognummer: B12612910
Molekulargewicht: 293.3 g/mol
InChI-Schlüssel: NDHLFDBLPQSUHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as CID 78069119 is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78069119 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are crucial for obtaining the compound in its pure form. These methods typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods. These methods are designed to produce the compound in large quantities while maintaining high purity and yield. The industrial processes often involve advanced techniques and equipment to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78069119 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. The conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are essential for further applications and studies involving the compound.

Wissenschaftliche Forschungsanwendungen

CID 78069119 has a wide range of applications in scientific research. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent or intermediate in synthesizing other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. In industry, it may be utilized in manufacturing processes or as a component in products.

Wirkmechanismus

The mechanism of action of CID 78069119 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining the compound’s effects and potential applications. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 78069119 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in specific aspects that make this compound distinct.

Uniqueness: The uniqueness of this compound lies in its specific structure, reactivity, and applications

Conclusion

This compound is a compound with significant scientific interest due to its unique properties and wide range of applications

Eigenschaften

Molekularformel

C19H26BSi

Molekulargewicht

293.3 g/mol

InChI

InChI=1S/C19H26BSi/c1-6-12-18(17-13-10-9-11-14-17)19(21(4)5)20(15-7-2)16-8-3/h6-11,13-14H,1-3,12,15-16H2,4-5H3

InChI-Schlüssel

NDHLFDBLPQSUHW-UHFFFAOYSA-N

Kanonische SMILES

B(CC=C)(CC=C)C(=C(CC=C)C1=CC=CC=C1)[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.